7-Chlorokynurenic acid

説明

This compound has been reported in Streptomyces with data available.

selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex; structure given in first source

Structure

3D Structure

特性

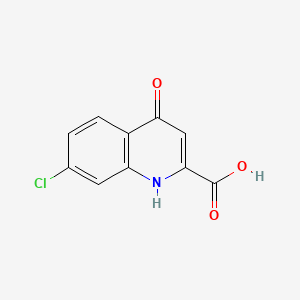

IUPAC Name |

7-chloro-4-oxo-1H-quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13/h1-4H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWVRVFHMOSAPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042568 |

Source

|

| Record name | 7-Chlorokynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18000-24-3 |

Source

|

| Record name | 7-Chlorokynurenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18000-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorokynurenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018000243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18000-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chlorokynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4-hydroxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-CHLOROKYNURENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7936QON2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Chlorokynurenic Acid: A Technical Guide to its Role in Glutamatergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamatergic neurotransmission, the primary excitatory signaling pathway in the central nervous system (CNS), is critically regulated by the N-methyl-D-aspartate (NMDA) receptor. Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, making it a key target for therapeutic intervention. 7-Chlorokynurenic acid (7-CKA) is a potent and selective antagonist of the NMDA receptor, acting at the glycine (B1666218) co-agonist site.[1][2][3] This technical guide provides an in-depth overview of the role of 7-CKA in glutamatergic neurotransmission, its mechanism of action, and the experimental protocols used to characterize its effects. Although its poor blood-brain barrier permeability limits its direct clinical use, 7-CKA remains an invaluable research tool for elucidating the physiological and pathological roles of the NMDA receptor glycine site.[1][4] A centrally-penetrant prodrug of 7-CKA, 4-chlorokynurenine (B1664160) (AV-101), has been developed for clinical investigation.[1]

Mechanism of Action

7-CKA exerts its primary effect as a competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1][5][6] The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit is required for the opening of the NMDA receptor's ion channel.[7] By competitively blocking the glycine binding site, 7-CKA prevents the conformational changes necessary for channel activation, thereby inhibiting the influx of Ca2+ and Na+ ions and subsequent neuronal excitation.[6][7] This action is non-competitive with respect to glutamate.[6]

In addition to its well-characterized role at the NMDA receptor, 7-CKA has also been identified as a potent inhibitor of vesicular glutamate transporters (VGLUTs), which are responsible for packaging glutamate into synaptic vesicles for subsequent release.[1][8] This secondary mechanism may also contribute to the modulation of glutamatergic signaling by reducing the amount of glutamate available for synaptic transmission.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

Table 1: Potency of this compound at the NMDA Receptor Glycine Site

| Parameter | Value | Species | Preparation | Reference |

| IC₅₀ | 0.56 µM | Rat | Cortical Membranes | [2][3][6][9][10][11][12][13] |

| Kᵢ | 0.7 - 1 µM | Rat | Hippocampal Membranes | [5] |

Table 2: Selectivity of this compound for the NMDA Receptor Glycine Site

| Receptor Site | IC₅₀ | Species | Preparation | Reference |

| N-Me-D-Asp | 169 µM | Rat | Cortical Membranes | [6][10][11] |

| Quisqualate | 153 µM | Rat | Cortical Membranes | [6][10][11] |

| Kainate | > 1000 µM | Rat | Cortical Membranes | [6][10][11] |

Table 3: Potency of this compound at Vesicular Glutamate Transporters

| Parameter | Value | Species | Preparation | Reference |

| Kᵢ | 0.59 µM | Not Specified | Synaptic Vesicles | [2][9][12][13] |

| Kᵢ | 0.59 mM | Not Specified | Synaptic Vesicles | [1] |

Note: There is a discrepancy in the reported Ki value for VGLUT inhibition in one source[1]. Further investigation is warranted to clarify this.

Signaling Pathways and Experimental Workflows

NMDA Receptor Antagonism by this compound

References

- 1. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of cortical brain slices for electrophysiological recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]

- 8. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 9. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]

- 10. Intracerebral microdialysis study of glutamate reuptake in awake, behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. INHIBITION OF THE VESICULAR GLUTAMATE TRANSPORTER (VGLUT) WITH CONGO RED ANALOGS: NEW BINDING INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 7-Chlorokynurenic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Chlorokynurenic acid (7-CKA), a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. Targeting researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes critical biological pathways to facilitate a comprehensive understanding of 7-CKA and its analogs.

Core Concepts: this compound as an NMDA Receptor Antagonist

This compound is a selective and competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[1][2] The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. By competitively blocking the glycine binding site, 7-CKA effectively inhibits NMDA receptor function, leading to a reduction in neuronal excitation. This mechanism of action has made 7-CKA and its derivatives subjects of interest for their potential neuroprotective and anticonvulsant properties. However, the clinical utility of 7-CKA itself is limited by its poor penetration of the blood-brain barrier.

Structure-Activity Relationship (SAR) of Kynurenic Acid Derivatives

The potency and selectivity of kynurenic acid derivatives as NMDA receptor antagonists are significantly influenced by substitutions on the quinoline (B57606) ring system. The following table summarizes the key structure-activity relationships, with a focus on modifications that enhance affinity for the glycine binding site.

| Position of Substitution | Type of Substituent | Effect on Glycine Site Affinity | Key Findings |

| 7-position | Halogen (e.g., Chloro) | Increase | Introduction of a chlorine atom at the 7-position, as seen in 7-CKA, significantly enhances antagonist potency at the glycine site compared to the parent compound, kynurenic acid. |

| 5-position | Halogen (e.g., Iodo, Bromo, Chloro) | Significant Increase | Substitution at the 5-position with a halogen, particularly a larger and more hydrophobic one like iodine, leads to a substantial increase in affinity.[1] |

| 5- and 7-positions | Disubstitution (e.g., 5-Iodo-7-Chloro) | Synergistic Increase | The combination of substitutions at both the 5- and 7-positions results in the most potent antagonists. The 5-iodo-7-chloro derivative is one of the most potent and selective glycine site antagonists identified.[1] |

| 6- or 8-positions | Various | Decrease or Inactivity | Substitution at the 6- or 8-positions generally leads to a loss of activity at the NMDA receptor glycine site.[1] |

| 4-position | Oxo group | Essential for Activity | The 4-oxo tautomer of the kynurenic acid scaffold is considered essential for binding to the glycine site.[1] |

| 2-position | Carboxylate group | Essential for Activity | The 2-carboxylate group is crucial for the antagonist activity, likely through electrostatic interactions with the receptor. |

Quantitative Data on this compound and Analogs

The following table presents key quantitative data for 7-CKA and a highly potent analog, providing a comparative view of their activity at the NMDA receptor glycine site.

| Compound | IC50 (µM) vs. [3H]glycine binding | Ki (µM) vs. Vesicular Glutamate Transporter | Notes |

| This compound (7-CKA) | 0.56 | 0.59 | A potent and selective glycine site antagonist.[2] |

| 5-Iodo-7-chlorokynurenic acid | 0.032 | Not Reported | Demonstrates significantly higher potency than 7-CKA due to the 5-iodo substitution.[1] |

Experimental Protocols

[3H]Glycine Binding Assay for NMDA Receptor Glycine Site

This protocol outlines a method for determining the binding affinity of compounds like 7-CKA to the glycine site of the NMDA receptor using radioligand binding.

Materials:

-

Rat cortical membranes (prepared as described below)

-

[3H]Glycine (specific activity ~40-60 Ci/mmol)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Test compounds (e.g., 7-CKA and its analogs) dissolved in appropriate vehicle

-

Non-labeled glycine (for determining non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation step three times to wash the membranes.

-

Resuspend the final pellet in a known volume of Tris-HCl buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the membrane preparation in aliquots at -80°C until use.

Binding Assay Procedure:

-

In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of [3H]glycine (to a final concentration of ~10 nM), and 25 µL of either vehicle, non-labeled glycine (1 mM final concentration for non-specific binding), or the test compound at various concentrations.

-

Initiate the binding reaction by adding 100 µL of the prepared rat cortical membrane suspension (containing 50-100 µg of protein).

-

Incubate the plate at 4°C for 30 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.

Experimental Workflow for [3H]Glycine Binding Assay

Caption: Workflow for the [3H]Glycine Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the method for functionally assessing the antagonist activity of 7-CKA and its analogs on NMDA receptors in cultured neurons.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH)

-

NMDA

-

Test compounds (e.g., 7-CKA)

-

Patch-clamp amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass pipettes (3-5 MΩ resistance)

Procedure:

-

Prepare coverslips with cultured neurons for recording.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Pull recording pipettes from borosilicate glass capillaries and fill with the internal solution.

-

Under visual guidance, approach a neuron with the recording pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron using a rapid application system to evoke an inward current.

-

After establishing a stable baseline NMDA-evoked current, co-apply the test compound (e.g., 7-CKA) at various concentrations with the NMDA/glycine solution.

-

Record the inhibition of the NMDA-evoked current by the test compound.

-

Wash out the test compound to ensure reversibility of the inhibition.

-

Construct concentration-response curves and determine the IC50 value for the antagonist activity.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Signaling Pathways

Antagonism of the NMDA receptor by this compound at the glycine site prevents the influx of Ca2+, thereby inhibiting the downstream signaling cascades that are crucial for synaptic plasticity and neuronal survival. The following diagram illustrates the canonical NMDA receptor signaling pathway that is blocked by 7-CKA.

NMDA Receptor Signaling Pathway

Caption: NMDA Receptor Signaling Cascade and Site of 7-CKA Inhibition.

Conclusion

The structure-activity relationship of this compound and its analogs highlights a clear path for the rational design of potent and selective NMDA receptor antagonists targeting the glycine site. The presented data and experimental protocols provide a foundational resource for researchers in the field of neuropharmacology and drug discovery, enabling further exploration of this important class of compounds for the potential treatment of neurological disorders.

References

- 1. Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 7-Chlorokynurenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chlorokynurenic acid (7-CKA) is a synthetic derivative of the endogenous neuromodulator kynurenic acid. It is a highly potent and selective competitive antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. This antagonism modulates the activity of the NMDA receptor, a critical component in excitatory neurotransmission. While its poor blood-brain barrier permeability has limited its direct clinical application, 7-CKA remains an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of the NMDA receptor glycine site. Furthermore, it has served as a lead compound for the development of centrally-acting prodrugs. This technical guide provides a comprehensive overview of the pharmacological profile of 7-CKA, including its mechanism of action, binding affinities, and functional effects, supported by detailed experimental protocols and data visualizations.

Core Mechanism of Action

This compound's primary mechanism of action is its potent and selective competitive antagonism at the glycine modulatory site of the NMDA receptor.[1][2][3] The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[4] By competitively binding to the glycine site, 7-CKA prevents the co-agonist from binding, thereby inhibiting NMDA receptor activation and the subsequent influx of calcium ions.[4][5] This leads to a reduction in excitatory neurotransmission.

In addition to its primary target, 7-CKA has been shown to act as a potent inhibitor of the vesicular glutamate transporter (VGLUT), which is responsible for the reuptake of glutamate into synaptic vesicles.[1] This action suggests a secondary mechanism by which 7-CKA can modulate glutamatergic neurotransmission.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: Receptor Binding Affinities of this compound

| Target | Radioligand | Preparation | Species | IC50 (μM) | Ki (μM) | Reference |

| Glycine site (NMDA Receptor) | [³H]glycine | Rat cerebral cortex synaptic plasma membranes | Rat | 0.56 | - | [2][3] |

| NMDA Receptor | [³H]glutamate | Rat cerebral cortex crude postsynaptic densities | Rat | 169 | - | [2][3] |

| Quisqualate Receptor | [³H]AMPA | Rat cerebral cortex crude postsynaptic densities | Rat | 153 | - | [2][3] |

| Kainate Receptor | [³H]kainate | Rat cerebral cortex crude postsynaptic densities | Rat | >1000 | - | [2][3] |

| Vesicular Glutamate Transporter | - | Synaptic vesicles | - | - | 0.59 | [1][6] |

Table 2: Functional Activity of this compound

| Assay | Preparation | Species | Effect | Concentration | Reference |

| NMDA-induced currents | Cultured rat cortical neurons | Rat | Inhibition (reversed by glycine) | - | [2][5] |

| NMDA-induced responses | Rat cortical slices | Rat | Non-competitive inhibition (reversed by glycine/D-serine) | 10-100 µM | [2] |

| NMDA-induced seizures | Mice | Mouse | Anticonvulsant activity (intraperitoneal admin. of prodrugs) | - | [7] |

| Food Intake | Rats | Rat | Dose-dependent increase | - | [8] |

| Limbic seizure kindling | Male Sprague-Dawley rats | Rat | Inhibition | 10 nM | [6] |

| Kainic acid-induced epileptiform bursting | Rat hippocampal slices | Rat | Decreased duration | 100 µM | [9] |

Experimental Protocols

Radioligand Binding Assay for Glycine Site Affinity

This protocol outlines the methodology for determining the binding affinity of 7-CKA to the strychnine-insensitive glycine site of the NMDA receptor.

Materials:

-

Rat cerebral cortex synaptic plasma membranes

-

[³H]glycine (radioligand)

-

This compound (test compound)

-

L-glycine (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

-

Iterative curve-fitting program

Procedure:

-

Membrane Preparation: Prepare crude postsynaptic densities from rat cerebral cortex as previously described.[3]

-

Assay Setup: In triplicate, set up assay tubes containing:

-

Total Binding: Membrane preparation, [³H]glycine, and binding buffer.

-

Non-specific Binding: Membrane preparation, [³H]glycine, and a high concentration of L-glycine (e.g., 1 mM).

-

Test Compound: Membrane preparation, [³H]glycine, and varying concentrations of 7-CKA.

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a set duration to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 7-CKA concentration.

-

Use an iterative curve-fitting program to determine the IC50 value, which is the concentration of 7-CKA that inhibits 50% of the specific binding of [³H]glycine.[3]

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the methodology for assessing the functional antagonism of 7-CKA on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Primary cultures of rat cortical neurons

-

Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)

-

Patch pipettes

-

Intracellular solution (e.g., containing CsF, CsCl, EGTA, HEPES)

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, glucose, HEPES, tetrodotoxin)

-

N-methyl-D-aspartate (NMDA)

-

Glycine

-

This compound

Procedure:

-

Cell Culture: Prepare primary cultures of cortical neurons from neonatal rats.[3]

-

Recording Setup:

-

Place a coverslip with cultured neurons in the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with extracellular solution.

-

Pull patch pipettes and fill with intracellular solution.

-

-

Whole-Cell Recording:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Clamp the neuron at a negative holding potential (e.g., -60 mV).

-

-

Drug Application:

-

Apply NMDA and glycine to the neuron to evoke an inward current.

-

After establishing a stable baseline response, co-apply 7-CKA with NMDA and glycine.

-

To test for competitive antagonism at the glycine site, attempt to reverse the inhibitory effect of 7-CKA by increasing the concentration of glycine while keeping the NMDA concentration constant.[5]

-

-

Data Acquisition and Analysis:

-

Record the currents using appropriate software.

-

Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of 7-CKA and with varying glycine concentrations.

-

Analyze the data to determine the nature of the antagonism.

-

Visualizations

Signaling Pathway

Caption: Antagonistic action of 7-CKA at the NMDA receptor glycine site.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationships

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis, pharmacokinetics and anticonvulsant activity of this compound prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of feeding by this compound, a strychnine-insensitive glycine binding site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound prevents in vitro epileptiform and neurotoxic effects due to kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Functions of Kynurenic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is an endogenous neuromodulator with a complex pharmacological profile. It is a broad-spectrum antagonist at ionotropic glutamate (B1630785) receptors (NMDA, AMPA, and kainate), a negative allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs), and an agonist at the G protein-coupled receptor 35 (GPR35).[1][2][3][4] This diverse range of targets implicates KYNA in a multitude of physiological and pathophysiological processes within the central nervous system (CNS) and periphery. However, the therapeutic potential of KYNA itself is limited by its poor ability to cross the blood-brain barrier. This has led to the development of numerous KYNA analogs designed to improve pharmacokinetic properties and modulate receptor selectivity and potency. This technical guide provides an in-depth overview of the endogenous functions of KYNA and its analogs, with a focus on their interactions with key receptor targets. We present a compilation of quantitative data on their biological activity, detailed experimental protocols for their study, and visual representations of the signaling pathways they modulate.

Core Concepts: The Multifaceted Role of Kynurenic Acid

Kynurenic acid is synthesized from L-kynurenine, a direct product of tryptophan metabolism, through the action of kynurenine (B1673888) aminotransferases (KATs).[4] Within the CNS, KYNA is primarily produced by astrocytes and is involved in the regulation of excitatory and cholinergic neurotransmission.[5] Dysregulation of KYNA levels has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease.[6]

The biological effects of KYNA are mediated through its interaction with several key receptor systems:

-

Ionotropic Glutamate Receptors (iGluRs): KYNA acts as an antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][5][7] By blocking these receptors, KYNA can reduce glutamatergic excitotoxicity, a key factor in neuronal damage in various neuropathological conditions.

-

α7 Nicotinic Acetylcholine Receptors (α7nAChRs): KYNA is a non-competitive negative allosteric modulator of α7nAChRs.[1][2] This interaction is significant as α7nAChRs are involved in cognitive processes, inflammation, and neuronal survival.

-

G Protein-Coupled Receptor 35 (GPR35): KYNA is an agonist for the orphan receptor GPR35, which is expressed in immune cells and the gastrointestinal tract, suggesting a role for KYNA in immunomodulation and gut-brain axis communication.[5][8]

The development of KYNA analogs has focused on improving blood-brain barrier permeability and enhancing affinity and selectivity for specific receptor targets to harness the therapeutic potential of modulating the kynurenine pathway.

Data Presentation: Quantitative Analysis of Kynurenic Acid and Its Analogs

The following tables summarize the reported binding affinities and potencies of kynurenic acid and a selection of its analogs at key receptor targets. This data provides a basis for comparing the pharmacological profiles of these compounds.

Table 1: Binding Affinities and Potencies at NMDA Receptors

| Compound | Assay Type | Species | IC50 | Ki | Reference |

| Kynurenic Acid | [3H]glycine binding | Rat | - | 8 µM | [9] |

| Kynurenic Acid | Patch-clamp | Rat | 59 µM | - | [7] |

| 5-Iodo-7-chloro-kynurenic acid | [3H]glycine binding | Rat | 32 nM | - | [10] |

| 6-Hydroxykynurenic Acid | Patch-clamp | Rat | 136 µM | - | [7] |

Table 2: Binding Affinities and Potencies at AMPA Receptors

| Compound | Assay Type | Species | IC50 | KB | Reference |

| Kynurenic Acid | Patch-clamp | Rat | - | 172 µM | [7] |

| 6-Hydroxykynurenic Acid | Patch-clamp | Rat | - | 22 µM | [7] |

Table 3: Potency at α7 Nicotinic Acetylcholine Receptors

| Compound | Assay Type | Species | IC50 | Reference |

| Kynurenic Acid | Patch-clamp | Rat | ~7 µM | [1][2] |

Table 4: Agonist Potency at GPR35

| Compound | Assay Type | Species | EC50 | Reference |

| Kynurenic Acid | Calcium mobilization | Human | >100 µM | [11] |

| Kynurenic Acid | β-arrestin recruitment | Human | >100 µM | [8] |

| Zaprinast (reference agonist) | β-arrestin recruitment | Human | ~1 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of kynurenic acid and its analogs.

Whole-Cell Patch-Clamp Electrophysiology for Ionotropic Receptor Characterization

This protocol is designed to measure the effect of KYNA analogs on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

-

NMDA and glycine stock solutions

-

Kynurenic acid analog stock solution

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Cell Preparation: Plate neurons on glass coverslips and culture for 7-14 days.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Gigaohm Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

Compound Application: After establishing a stable baseline response to the agonist application, co-apply the KYNA analog at various concentrations with the agonist solution.

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the KYNA analog. Plot the percentage of inhibition against the analog concentration to determine the IC50 value.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive binding assay to determine the affinity of KYNA analogs for the glycine site of the NMDA receptor.

Materials:

-

Rat cortical membrane preparation

-

[3H]glycine (radioligand)

-

Unlabeled glycine

-

Kynurenic acid analog stock solutions

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]glycine (typically near its Kd value), and varying concentrations of the unlabeled KYNA analog.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled glycine. Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the KYNA analog and fit the data to a one-site competition model to calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Measuring Extracellular Kynurenic Acid

This protocol outlines the procedure for measuring extracellular levels of KYNA in the brain of a freely moving animal.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Microinfusion pump

-

Fraction collector

-

HPLC system with fluorescence or mass spectrometric detection

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

Anesthetics and surgical tools

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.

-

Sample Analysis: Analyze the dialysate samples for KYNA concentration using a sensitive analytical method such as HPLC with fluorescence detection or LC-MS/MS.

-

Data Analysis: Quantify the KYNA concentration in each sample by comparing the peak area to a standard curve. This allows for the determination of baseline extracellular KYNA levels and the assessment of changes in response to pharmacological manipulations.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by kynurenic acid and its analogs.

Kynurenic Acid at the NMDA Receptor

Caption: Antagonism of the NMDA receptor glycine site by KYNA analogs.

Kynurenic Acid at the α7 Nicotinic Acetylcholine Receptor

Caption: Negative allosteric modulation of the α7nAChR by KYNA analogs.

Kynurenic Acid at the GPR35 Receptor

Caption: Agonism of the GPR35 receptor by KYNA analogs.

Experimental Workflow for In Vivo Microdialysis

References

- 1. α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. jneurosci.org [jneurosci.org]

- 5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 11. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of 7-Chlorokynurenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorokynurenic acid (7-CKA) is a potent and selective competitive antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] This technical guide provides an in-depth overview of the in vitro characterization of 7-CKA, compiling quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. As a valuable tool compound, a thorough understanding of its in vitro properties is crucial for researchers investigating NMDA receptor function and for professionals in the field of drug development.[1] Although it has limited ability to cross the blood-brain barrier, its high affinity and selectivity for the glycine site make it an invaluable tool for in vitro studies.[1] A prodrug, 4-chlorokynurenine (B1664160) (AV-101), has been developed to overcome this limitation for in vivo applications.[1]

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for various glutamate (B1630785) receptor subtypes, highlighting its selectivity for the NMDA receptor glycine site.

| Receptor Site | Ligand | IC50 (µM) | Ki (µM) | Reference |

| NMDA (Glycine Site) | [³H]glycine | 0.56 | 0.4 - 1.0 | [2][3][4] |

| NMDA (Glutamate Site) | N-Me-D-Asp | 169 | - | [2][3] |

| Quisqualate | - | 153 | - | [2][3] |

| Kainate | - | >1000 | - | [2][3] |

| Vesicular Glutamate Transporter | - | - | 0.59 | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect on the NMDA receptor by competing with the co-agonist glycine. The binding of both glutamate and a co-agonist (glycine or D-serine) is required for the opening of the NMDA receptor's ion channel. By occupying the glycine binding site, 7-CKA prevents channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.

Experimental Protocols

Radioligand Binding Assay for [³H]glycine

This protocol is adapted from the methods described by Kemp et al. (1988).[5]

1. Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in a small volume of buffer to achieve a protein concentration of approximately 1 mg/mL.

2. Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of the membrane preparation (50-100 µg of protein).

-

50 µL of [³H]glycine (final concentration ~20 nM).

-

50 µL of either buffer (for total binding), a saturating concentration of unlabeled glycine (1 mM, for non-specific binding), or varying concentrations of this compound.

-

-

Incubate the plate at 4°C for 30 minutes.

3. Filtration and Scintillation Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by performing a non-linear regression analysis of the competition binding data.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for assessing the functional antagonism of 7-CKA on NMDA receptor-mediated currents in cultured neurons.

1. Cell Culture:

-

Prepare primary cultures of cortical neurons from neonatal rats and plate them on coverslips.

-

Maintain the cultures for 1-3 weeks before use.

2. Recording Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 100 µM glycine, pH adjusted to 7.2 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

-

Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

-

Using a micromanipulator, approach a neuron with a glass micropipette (3-5 MΩ resistance) filled with the internal solution.

-

Establish a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

4. Drug Application:

-

Apply NMDA (e.g., 100 µM) to elicit an inward current.

-

To test the effect of 7-CKA, pre-perfuse the cell with the desired concentration of this compound before co-applying it with NMDA.

-

To test for reversal of antagonism, apply NMDA and 7-CKA in the presence of a higher concentration of glycine (e.g., 100 µM).

5. Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of 7-CKA.

-

Construct concentration-response curves to determine the potency of 7-CKA as an antagonist.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a compound like this compound.

Conclusion

The in vitro characterization of this compound reveals it to be a highly potent and selective antagonist at the glycine site of the NMDA receptor. Its utility in elucidating the physiological and pathological roles of this receptor complex is well-established. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.

References

- 1. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 7-Chlorokynurenic Acid for Studying Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Chlorokynurenic acid (7-CKA), a critical pharmacological tool for the investigation of synaptic plasticity. We will explore its mechanism of action, present key quantitative data, and detail established experimental protocols for its use in research settings.

Core Mechanism of Action: Targeting the NMDA Receptor

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental cellular mechanism underlying learning and memory.[1] The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of this process, acting as a coincidence detector that links presynaptic glutamate (B1630785) release with postsynaptic depolarization.[2][3][4]

Activation of the NMDA receptor is unique; it requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine (B1666218) or D-serine.[5][6] Furthermore, at resting membrane potential, the receptor's ion channel is blocked by a magnesium ion (Mg²⁺).[3][5] Only when the postsynaptic membrane is sufficiently depolarized is the Mg²⁺ block relieved, allowing calcium ions (Ca²⁺) to flow into the neuron. This calcium influx is the critical trigger for the downstream signaling cascades that lead to long-term potentiation (LTP) or long-term depression (LTD).[5][7][8]

This compound (7-CKA) is a potent and selective competitive antagonist at the glycine co-agonist binding site on the NMDA receptor.[6][9][10][11][12] By occupying this site, 7-CKA prevents the necessary co-agonist binding required for channel opening, effectively inhibiting NMDA receptor function even in the presence of glutamate and postsynaptic depolarization. This makes 7-CKA an invaluable tool for isolating and studying NMDA receptor-dependent processes in synaptic plasticity.[6][8]

Quantitative Pharmacological Data

The efficacy and selectivity of 7-CKA are well-documented. Radioligand binding assays and electrophysiological recordings have established its high affinity for the glycine modulatory site, with significantly lower affinity for other glutamate receptor binding sites.

Table 1: Binding Affinity and Inhibitory Concentrations of 7-CKA

| Target Site | Parameter | Value | Reference Preparation |

|---|---|---|---|

| NMDA Receptor Glycine Site | IC₅₀ | 0.56 µM | Rat Cortical Slices ([³H]glycine binding) [6][9][10][11] |

| Vesicular Glutamate Transporter | Kᵢ | 0.59 µM | Synaptic Vesicles[12][13] |

| NMDA Recognition Site | IC₅₀ | 169 µM | Rat Cortical Slices[6][9][10] |

| Quisqualate Receptor | IC₅₀ | 153 µM | Rat Cortical Slices[6][9][10] |

| Kainate Receptor | IC₅₀ | >1000 µM | Rat Cortical Slices[6][9][10] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibitory constant) reflects the binding affinity of an inhibitor.

Table 2: Effective Concentrations in Experimental Paradigms

| Experimental Model | Application | Effective Concentration | Observed Effect |

|---|---|---|---|

| Rat Cortical Slices | Electrophysiology | 10 - 100 µM | Reversible, noncompetitive inhibition of NMDA responses[9][10] |

| Leech Neurons | Electrophysiology | Not Specified | Blockade of pairing-induced LTP[8] |

| Rat Hippocampal Slices | Electrophysiology | 100 µM | Decreased duration of epileptiform bursting[14] |

| Cultured Cortical Neurons | Whole-cell Patch-clamp | Not Specified | Inhibition of NMDA-induced currents, reversible by glycine[6][10] |

Role in Synaptic Plasticity: Blocking LTP and LTD Induction

Both LTP and LTD, the primary forms of long-lasting synaptic plasticity, are critically dependent on NMDA receptor activation in many brain regions, such as the hippocampus and cortex.[4][5][15]

-

Long-Term Potentiation (LTP): Strong, high-frequency stimulation leads to significant postsynaptic depolarization, massive Ca²⁺ influx through NMDA receptors, and the activation of protein kinases like Ca²⁺/calmodulin-dependent kinase II (CaMKII).[7][8] This cascade results in the insertion of AMPA receptors into the postsynaptic membrane, strengthening the synapse.

-

Long-Term Depression (LTD): Weaker, prolonged stimulation causes a more modest, sustained rise in postsynaptic Ca²⁺. This preferentially activates protein phosphatases, leading to the removal of AMPA receptors and a weakening of the synapse.[5][8]

By preventing the activation of the NMDA receptor, 7-CKA effectively blocks the initial Ca²⁺ trigger required for both of these processes.[8] This allows researchers to confirm the NMDA receptor-dependency of an observed plastic change in their specific experimental model.

Key Experimental Protocols

The following protocols provide a framework for using 7-CKA to investigate NMDA receptor-dependent synaptic plasticity.

This is a classic method to study LTP in a population of neurons.[16][17][18]

Objective: To determine if LTP induction in the hippocampal CA1 region is NMDA receptor-dependent using 7-CKA.

Methodology:

-

Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow slices to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.

-

Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway (CA3 axons) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Deliver single test pulses (e.g., every 30 seconds) to establish a stable baseline fEPSP slope for at least 20 minutes.

-

Pharmacology: Switch the perfusion to aCSF containing 7-CKA (e.g., 50 µM). Allow at least 20 minutes for the drug to equilibrate in the tissue.

-

LTP Induction: Apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), through the stimulating electrode.

-

Post-Induction Recording: Continue recording fEPSPs with single test pulses for at least 60 minutes post-induction.

-

Analysis: Compare the fEPSP slope after the HFS protocol to the pre-HFS baseline. In the presence of 7-CKA, NMDA receptor-dependent LTP should be blocked, and the fEPSP slope should not potentiate.

-

Control/Washout (Optional): In a separate set of experiments, perform the LTP induction protocol without 7-CKA to confirm the viability of the slice. A washout experiment can also be performed where the 7-CKA is replaced with normal aCSF, which may restore the ability to induce LTP. The inhibitory effect of 7-CKA can also be reversed by adding a high concentration of glycine (e.g., 100 µM) to the bath.[6][10]

This technique allows for the study of synaptic currents in a single neuron, providing higher resolution than field recordings.

Objective: To measure the NMDA receptor component of the excitatory postsynaptic current (EPSC) and confirm its blockade by 7-CKA.

Methodology:

-

Preparation and Recording: Prepare slices and obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal cell).

-

Voltage Clamp: Hold the neuron in voltage-clamp mode at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block and make NMDA receptor currents visible.

-

Isolate NMDA Current: Pharmacologically block AMPA receptors (e.g., with NBQX) and GABA receptors (e.g., with picrotoxin). The remaining evoked current will be predominantly mediated by NMDA receptors.

-

Application of 7-CKA: Perfuse the slice with 7-CKA and observe the reduction or complete blockade of the isolated NMDA receptor-mediated EPSC. This directly demonstrates the inhibitory action of 7-CKA on the receptors of a single cell.

This biochemical assay is used to determine the binding affinity (IC₅₀) of 7-CKA.

Objective: To quantify the affinity of 7-CKA for the strychnine-insensitive glycine binding site.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.

-

Incubation: Incubate the membranes with a radiolabeled ligand for the glycine site (e.g., [³H]glycine) and varying concentrations of unlabeled 7-CKA.

-

Separation: Rapidly filter the samples to separate bound from free radioligand.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Analysis: Plot the percentage of specific binding against the concentration of 7-CKA. Use non-linear regression to fit the data and calculate the IC₅₀ value, which is the concentration of 7-CKA that displaces 50% of the radiolabeled ligand.

Summary and Conclusion

This compound is a cornerstone tool for neuroscience research. Its high selectivity and potent antagonism at the glycine co-agonist site of the NMDA receptor provide a reliable method for inhibiting NMDA receptor function. This allows researchers to definitively probe the role of this critical receptor in synaptic plasticity, excitotoxicity, and various neurological processes. For professionals in drug development, understanding the effects of compounds like 7-CKA is essential for developing novel therapeutics that target the glutamatergic system for conditions ranging from neurodegenerative diseases to psychiatric disorders.

References

- 1. acnp.org [acnp.org]

- 2. Synaptic plasticity of NMDA receptors: mechanisms and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synaptic Plasticity: A new mode of action for unconventional NMDA receptors | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Co-Induction of LTP and LTD and Its Regulation by Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | GluR | NMDAR | TargetMol [targetmol.com]

- 14. This compound prevents in vitro epileptiform and neurotoxic effects due to kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synaptic plasticity: LTP and LTD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Investigation of Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis of 7-Chlorokynurenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for conducting in vivo microdialysis studies to measure extracellular levels of 7-Chlorokynurenic acid (7-CKA), a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] Detailed protocols for probe selection, surgical procedures, perfusion, sample collection, and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are outlined. Additionally, this guide includes a summary of quantitative data from relevant studies and visual diagrams to illustrate the experimental workflow and the associated signaling pathway.

Introduction

This compound (7-CKA) is a critical tool in neuroscience research due to its selective antagonism at the glycine modulatory site of the NMDA receptor complex.[2][3] This action allows for the investigation of the role of the glycine site in various physiological and pathological processes mediated by NMDA receptors.[2] In vivo microdialysis is a powerful technique that permits the sampling of endogenous and exogenous substances from the extracellular fluid of living tissues, providing real-time information about neurochemical dynamics.[2][4][5][6] This protocol details the application of in vivo microdialysis for the accurate measurement of 7-CKA in the brain.

Signaling Pathway of this compound

7-CKA exerts its effects by acting on the NMDA receptor, a key player in excitatory neurotransmission. The NMDA receptor is an ionotropic glutamate (B1630785) receptor that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become fully active.[7][8] Upon activation, the receptor's ion channel opens, allowing the influx of Ca2+ and Na+ ions, which in turn triggers downstream signaling cascades involved in processes like synaptic plasticity, learning, and memory.[7] 7-CKA selectively binds to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor, preventing the binding of glycine or D-serine and thereby inhibiting receptor activation.[2][3][8]

Experimental Protocols

Microdialysis Probe Selection

Given that 7-CKA is a small molecule with a molecular weight of 223.62 g/mol , a standard microdialysis probe is suitable for these experiments. To ensure adequate recovery of the analyte, the molecular weight cut-off (MWCO) of the probe's semi-permeable membrane should be significantly larger than the molecular weight of 7-CKA. A probe with a MWCO of 20 kDa or 55 kDa is recommended.[9] The length of the probe membrane should be chosen based on the specific brain region of interest.

Surgical Implantation of the Microdialysis Probe

This protocol is intended for use in rodents and should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).[10]

-

Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. Shave and clean the surgical area on the scalp. Make a midline incision to expose the skull.

-

Craniotomy: Using a dental drill, create a small burr hole in the skull over the target brain region. The stereotaxic coordinates for the target region should be determined from a reliable brain atlas (e.g., Paxinos and Watson for rats).

-

Guide Cannula Implantation: Slowly lower a guide cannula to the desired depth and secure it to the skull using dental cement and skull screws.

-

Dummy Probe Insertion: Insert a dummy probe into the guide cannula to keep it patent until the microdialysis experiment.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics, and allow the animal to recover for a minimum of 48 hours before the microdialysis experiment.

In Vivo Microdialysis Procedure

-

Habituation: On the day of the experiment, gently restrain the animal and insert the microdialysis probe through the guide cannula.[11] Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Allow the animal to habituate to the setup for at least one hour before sample collection.[11]

-

Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF). A typical composition for aCSF is provided in the table below.[4][12] The aCSF should be sterile-filtered and warmed to 37°C before use.

-

Flow Rate: Set the perfusion flow rate to 1.0 - 2.0 µL/min.[2][11] Note that lower flow rates may increase the recovery of 7-CKA but will require longer collection times for the same sample volume.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., 20-30 minutes) into collection vials.[11] To prevent degradation and improve analytical sensitivity, it is advisable to add a small volume of an internal standard and an acidifying agent to the collection vials.[11]

-

Sample Storage: Immediately after collection, seal the vials and store them at -80°C until analysis.[13]

Analytical Method: HPLC-MS/MS

The concentration of 7-CKA in the dialysate samples can be accurately determined using a sensitive analytical method such as HPLC-MS/MS.[6][14][15]

-

Sample Preparation: Thaw the dialysate samples on ice. If necessary, centrifuge the samples to remove any particulates.

-

Chromatographic Separation: Inject a small volume of the sample (e.g., 5-10 µL) onto a C18 reversed-phase HPLC column.[16][17] A gradient elution using a mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B) is recommended for optimal separation.[16][17]

-

Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) for detection and quantification.[17] The precursor and product ions for 7-CKA will need to be optimized. For the related compound kynurenic acid (KYNA, m/z 190.08), a product ion of m/z 144.02 is used.[17]

Quantitative Data Summary

The following table summarizes quantitative data related to 7-CKA and the structurally similar endogenous molecule, kynurenic acid (KYNA), from in vivo microdialysis studies.

| Analyte | Brain Region | Animal Model | Experimental Condition | Fold Change in Extracellular Concentration | Reference |

| 7-CKA | Prefrontal Cortex | Rat | Co-administration of the prodrug 4-Cl-KYN with probenecid | Up to 885-fold increase | [18][19] |

| KYNA | Hippocampus | Rat | Pentylenetetrazole-induced seizures | ~1.5 to 3-fold increase | [20] |

| KYNA | Hippocampus | Rat | Pilocarpine-induced seizures | ~1.5 to 3-fold increase | [20] |

| KYNA | Hippocampus | Rat | Bicuculline-induced seizures | ~1.5 to 3-fold increase | [20] |

| KYNA | Hippocampus | Rat | Kainic acid-induced seizures | ~1.5 to 3-fold increase | [20] |

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the in vivo microdialysis of 7-CKA.

Conclusion

This document provides a detailed framework for the successful implementation of in vivo microdialysis to measure this compound in the brain. By following these protocols, researchers can obtain reliable and reproducible data to further elucidate the role of the NMDA receptor glycine site in health and disease. Careful attention to each step, from probe selection and surgical technique to sample handling and analysis, is crucial for the success of these experiments.

References

- 1. This compound is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biochemazone.com [biochemazone.com]

- 4. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]

- 5. criver.com [criver.com]

- 6. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amuzainc.com [amuzainc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uva.theopenscholar.com [uva.theopenscholar.com]

- 12. alzet.com [alzet.com]

- 13. In vitro microdialysis membrane efficiency of broad-spectrum antibiotics in combination and alone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct determination of kynurenic acid with HPLC-MS/MS method in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. news-medical.net [news-medical.net]

- 19. researchgate.net [researchgate.net]

- 20. Seizure activity causes elevation of endogenous extracellular kynurenic acid in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-Chlorokynurenic Acid Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-Chlorokynurenic acid (7-CKA), a potent and selective antagonist of the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, in various rodent models. Due to its limited ability to cross the blood-brain barrier, systemic administration of 7-CKA is often ineffective. Therefore, research applications typically involve direct administration into the central nervous system or the use of systemically administered prodrugs. This document details protocols for neuroprotection, antidepressant-like, and anticonvulsant studies in rodents.

Mechanism of Action: NMDA Receptor Antagonism

7-CKA exerts its effects by competitively binding to the glycine modulatory site on the GluN1 subunit of the NMDA receptor.[1][2][3][4] This binding prevents the co-agonist glycine (or D-serine) from activating the receptor, thereby inhibiting the influx of Ca²⁺ ions that is normally triggered by the binding of glutamate (B1630785) and a co-agonist. This mechanism is crucial in models of excitotoxicity, where excessive NMDA receptor activation leads to neuronal damage.

Application 1: Neuroprotection in a Rodent Model of Ischemia

Intracerebroventricular (ICV) administration of 7-CKA has been shown to be neuroprotective in models of cerebral ischemia by blocking excitotoxic neuronal death.

Quantitative Data: Neuroprotective Effects of 7-CKA in a Rat Ischemia Model

| Treatment Group | Administration Route | Dose / Concentration | Outcome Measure | Result |

| Ischemia + Saline | Intracerebroventricular (bilateral) | 2 µl | Acquisition of Delayed Nonmatching to Sample (DNMS) Task | Significantly impaired |

| Ischemia + 7-CKA | Intracerebroventricular (bilateral) | 2 µl of 500 µM solution | Acquisition of DNMS Task | Unimpaired performance |

| Sham + Saline | Intracerebroventricular (bilateral) | 2 µl | Acquisition of DNMS Task | Unimpaired performance |

| Sham + 7-CKA | Intracerebroventricular (bilateral) | 2 µl of 500 µM solution | Acquisition of DNMS Task | Unimpaired performance |

Experimental Protocol: Intracerebroventricular Administration in a Rat Model of Transient Forebrain Ischemia

This protocol is adapted from a study investigating the neuroprotective effects of 7-CKA in a rat model of transient forebrain ischemia.

Materials:

-

Male Wistar rats (300-325 g)

-

This compound (500 µM solution in phosphate-buffered saline)

-

Phosphate-buffered saline (PBS, vehicle)

-

Stereotaxic apparatus

-

Hamilton syringe with infusion pump

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for craniotomy

Procedure:

-

Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame. Maintain body temperature at 37°C.

-

Surgical Procedure: Expose the skull and drill bilateral burr holes over the lateral ventricles.

-

Drug Administration:

-

Lower a Hamilton syringe needle into each lateral ventricle.

-

Infuse 2 µl of 500 µM 7-CKA solution or vehicle (PBS) at a rate of 1 µl/min.

-

Leave the needles in place for an additional 2 minutes to allow for diffusion.

-

-

Induction of Ischemia: Immediately following the infusion, induce transient forebrain ischemia (e.g., via bilateral carotid artery occlusion and hemorrhagic hypotension).

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

-

Behavioral Testing: After a recovery period (e.g., 8 weeks), assess cognitive function using tasks such as the Delayed Nonmatching to Sample (DNMS) task to evaluate the neuroprotective effects of 7-CKA.

Application 2: Antidepressant-like Effects in a Mouse Model of Depression

The prodrug 4-chlorokynurenine (B1664160) (AV-101), which readily crosses the blood-brain barrier and is converted to 7-CKA in the brain, has demonstrated rapid and sustained antidepressant-like effects in rodent models.

Quantitative Data: Antidepressant-like Effects of 4-Chlorokynurenine (AV-101) in the Mouse Forced Swim Test

| Treatment Group | Administration Route | Dose (mg/kg) | Time Point of Test | Outcome Measure | Result |

| Saline | Intraperitoneal | - | 24 hours post-injection | Immobility Time (s) | Baseline immobility |

| Fluoxetine | Intraperitoneal | 20 | 24 hours post-injection | Immobility Time (s) | No significant change from saline |

| Ketamine | Intraperitoneal | 10 | 24 hours post-injection | Immobility Time (s) | Significant reduction in immobility |

| 4-Cl-KYN (AV-101) | Intraperitoneal | 25 | 24 hours post-injection | Immobility Time (s) | Significant reduction in immobility |

| 4-Cl-KYN (AV-101) | Intraperitoneal | 125 | 24 hours post-injection | Immobility Time (s) | Significant reduction in immobility |

Experimental Protocol: Forced Swim Test in Mice Following Intraperitoneal Administration of 4-Chlorokynurenine

This protocol describes the assessment of antidepressant-like activity using the forced swim test (FST).

Materials:

-

Male mice (e.g., C57BL/6J)

-

4-Chlorokynurenine (AV-101) dissolved in saline

-

Saline (vehicle)

-

Forced swim test apparatus (clear cylinders, 25 cm height, 15 cm diameter)

-

Water bath to maintain water temperature

-

Video recording equipment

Procedure:

-

Drug Administration: Administer 4-Cl-KYN (e.g., 25 or 125 mg/kg) or saline via intraperitoneal (i.p.) injection.

-

Pre-test Session (Day 1): 23.5 hours after injection, place each mouse individually in a cylinder containing water (23-25°C) at a depth where the mouse cannot touch the bottom. Leave the mouse in the cylinder for 15 minutes.

-

Test Session (Day 2): 24 hours after the injection, place the mice back into the cylinders for a 6-minute test session.[5][6][7][8]

-

Data Acquisition: Record the entire 6-minute session.

-

Data Analysis: Score the duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.[7]

Application 3: Anticonvulsant Activity in a Mouse Model of NMDA-Induced Seizures

Systemic administration of D-glucose conjugates of 7-CKA, which can cross the blood-brain barrier and then release 7-CKA, has shown efficacy in protecting against seizures induced by NMDA.

Quantitative Data: Anticonvulsant Effects of 7-CKA Glucose Conjugates in Mice

| Treatment Group | Administration Route | Dose | Outcome Measure | Result |

| Control (NMDA only) | Intraperitoneal | - | Onset and severity of seizures | Clonic-tonic seizures |

| 7-CKA | Intraperitoneal | Equivalent to conjugate | Protection against NMDA-induced seizures | No protection |

| 7-CKA-D-glucopyranos-6'-ylester | Intraperitoneal | Not specified | Protection against NMDA-induced seizures | Protective effect observed |

| 7-CKA-D-glucopyranos-3'-yl ester | Intraperitoneal | Not specified | Protection against NMDA-induced seizures | Protective effect observed |

| 7-CKA-D-galactopyranos-6'-yl ester | Intraperitoneal | Equivalent to glucose conjugates | Protection against NMDA-induced seizures | No protection |

Experimental Protocol: NMDA-Induced Seizure Model in Mice

This protocol outlines a method to assess the anticonvulsant properties of 7-CKA prodrugs.

Materials:

-

Male mice (e.g., Swiss Webster)

-

7-CKA glucose conjugate dissolved in a suitable vehicle

-

N-Methyl-D-aspartate (NMDA) dissolved in saline

-

Vehicle control

-

Observation chambers

Procedure:

-